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Compound Name: Rovatirelin

Cat. No.: B610565 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes and protocols provide a detailed overview of the clinical trial design

and methodologies for investigating Rovatirelin in the treatment of spinocerebellar

degeneration (SCD). The information is compiled from the protocols of two key Phase III

clinical trials, KPS1301 and KPS1305.

Introduction
Spinocerebellar degeneration is a group of hereditary and sporadic neurological disorders

characterized by progressive ataxia due to the degeneration of the cerebellum and spinal cord.

[1] Rovatirelin (also known as KPS-0373) is a thyrotropin-releasing hormone (TRH) analogue.

[2] Its proposed mechanism of action involves binding to TRH receptors in the central nervous

system, which promotes the release of neurotransmitters like acetylcholine and dopamine,

potentially improving ataxic symptoms.[2][3]

Signaling Pathway of Rovatirelin
Rovatirelin, as a TRH analogue, is believed to exert its effects by activating TRH receptors,

which are widely distributed in the central nervous system. This activation is thought to

modulate several neurotransmitter systems, contributing to its potential therapeutic effects in

spinocerebellar ataxia.
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Caption: Proposed mechanism of action for Rovatirelin.

Clinical Trial Protocols
Two major Phase III, multicenter, randomized, double-blind, placebo-controlled studies,

KPS1301 and KPS1305, were conducted to evaluate the efficacy and safety of Rovatirelin in

patients with SCD.[4]

Study Design and Endpoints
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Parameter KPS1301 KPS1305

Study Design

Randomized, double-blind,

placebo-controlled, parallel-

group

Randomized, double-blind,

placebo-controlled, parallel-

group

Primary Endpoint

Change from baseline in the

total score on the Scale for the

Assessment and Rating of

Ataxia (SARA)

Change from baseline in the

total score on the Scale for the

Assessment and Rating of

Ataxia (SARA)

Secondary Endpoints
Individual SARA item scores,

SF-8 scores

Individual SARA item scores,

SF-8 scores

Treatment Duration 28 weeks 24 weeks

Follow-up Period 4 weeks 4 weeks

Patient Population and Eligibility Criteria
The studies enrolled patients with predominant cerebellar ataxia, including spinocerebellar

ataxia type 6 (SCA6), spinocerebellar ataxia type 31 (SCA31), or cortical cerebellar atrophy

(CCA).

Inclusion Criteria:

Criteria KPS1301 KPS1305

Diagnosis

Japanese patients with

spinocerebellar degeneration

(SCD) with mild to moderate

ataxia.

Japanese patients with

spinocerebellar degeneration

(SCD) with truncal and limb

ataxia.

SARA Score
Total score of ≥6 and a gait

score of 2–6.

Gait score of 2–6, stance score

of ≥2, and scores of ≥1 for

finger chase, nose-finger, and

fast alternating hand

movements.

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b610565?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Exclusion Criteria (Applicable to both trials):

Patients with secondary ataxia.

Patients with clinically significant hepatic, renal, or cardiovascular dysfunction.

Intervention and Dosage
KPS1301: Patients were randomized in a 1:1:1 ratio to receive Rovatirelin 1.6 mg,

Rovatirelin 2.4 mg, or a placebo orally.

KPS1305: Patients were randomized in a 1:1 ratio to receive Rovatirelin 2.4 mg or a

placebo orally.

Experimental Protocols
Efficacy Assessment: Scale for the Assessment and
Rating of Ataxia (SARA)
The SARA is an 8-item performance-based scale assessing gait, stance, sitting, speech

disturbance, finger chase, nose-finger test, fast alternating hand movements, and heel-shin

slide. The total score ranges from 0 (no ataxia) to 40 (most severe ataxia). Administration of the

SARA should be performed by a trained clinician.

Protocol for SARA Administration:

Gait: Observe the patient walking a distance of 10 meters.

Stance: Assess the patient's ability to stand with feet together, in tandem, and on one leg.

Sitting: Evaluate the patient's stability while sitting unsupported.

Speech Disturbance: Assess for dysarthria during conversation.

Finger Chase: The patient is asked to follow the examiner's finger movements.

Nose-Finger Test: The patient alternately touches their nose and the examiner's finger.
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Fast Alternating Hand Movements: The patient performs rapid alternating movements of the

hands.

Heel-Shin Slide: The patient slides the heel of one foot up and down the shin of the other leg.

Safety Assessment
The safety of Rovatirelin was evaluated through the monitoring of adverse events (AEs), vital

signs, body weight, 12-lead electrocardiograms (ECGs), and clinical laboratory tests.

Endocrinology Monitoring:

Given that Rovatirelin is a TRH analogue, specific attention was paid to its effects on the

endocrine system. The following hormones were monitored:

Thyroid-Stimulating Hormone (TSH)

Free Triiodothyronine (FT3)

Free Thyroxine (FT4)

Prolactin (PRL)

Clinical Trial Workflow
The clinical trials followed a structured workflow from patient recruitment to data analysis.
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Caption: A high-level workflow of the Rovatirelin clinical trials.
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Quantitative Data Summary
Patient Demographics and Baseline Characteristics
(Pooled Analysis)

Characteristic Rovatirelin 2.4 mg (n=140) Placebo (n=138)

Mean Age (years) 64.9 65.1

Male (%) 55.0 55.8

Mean Baseline SARA Score 15.4 15.1

Efficacy Results
In the individual Phase III trials, Rovatirelin did not show a statistically significant improvement

in the primary endpoint compared to placebo. However, a pooled analysis of the two studies,

focusing on patients who met the more stringent inclusion criteria of the KPS1305 trial, showed

a statistically significant improvement in the change in total SARA score for the Rovatirelin 2.4

mg group.

Change in SARA Score from Baseline (Pooled Analysis)

Group
Mean Change from
Baseline

P-value (vs. Placebo)

Rovatirelin 2.4 mg -1.64 0.029

Placebo -1.03 -

A subgroup analysis of patients with a baseline SARA score of ≥15 also showed a more

pronounced improvement with Rovatirelin 2.4 mg compared to placebo.

Safety and Tolerability
Rovatirelin was generally well-tolerated. The most common adverse events (≥5%) reported in

the Rovatirelin group were:

Nasopharyngitis
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Nausea

Decreased weight

Contusion

Most of these adverse events were mild in severity.

Conclusion
The Phase III clinical trials of Rovatirelin for spinocerebellar degeneration did not meet their

primary endpoint individually. However, a pooled analysis suggests a potential benefit,

particularly in patients with more severe ataxia. These findings have led to further discussions

and the initiation of an additional Phase III trial to further evaluate its efficacy. The protocols

and data presented here provide a comprehensive resource for researchers and professionals

in the field of neurodegenerative disease drug development.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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